[3-(1-naphthyloxy)propyl](1-phenylethyl)amine oxalate
Overview
Description
[3-(1-naphthyloxy)propyl](1-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.17327290 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histochemical Techniques
A study by Burstone (1959) introduced a group of complex naphthols, which are useful new reagents for demonstrating tissue oxidase activity. This research highlighted the potential applications in electron microscopy due to the complexing ability of the produced dyes with various metals. This approach offers a robust method for histochemical investigations, particularly in the visualization of enzyme activities within tissues (M. S. Burstone, 1959).
Green Chemistry Synthesis
Gupta, Khanna, and Khurana (2016) reported a novel protocol for the synthesis of 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones, showcasing the application of 3-(1-naphthyloxy)propylamine oxalate derivatives in creating biologically active scaffolds. This methodology is praised for its environmental friendliness and operational simplicity, underlining the chemical's relevance in eco-friendly organic synthesis (Shruti Gupta, G. Khanna, J. Khurana, 2016).
Analytical Chemistry Applications
In analytical chemistry, the compound has been implicated in the study of antioxidant nitro derivatives' optimization, characterization, and quantification. Chen et al. (2022) utilized liquid chromatography tandem quadrupole time-of-flight mass spectrometry to characterize nitrated products of N-phenyl-β-naphthylamine, showcasing the compound's utility in detailed chemical analysis and its potential role in understanding antioxidant interactions in various matrices (Kitmin Chen, A. Edgar, Camille H Wong, Dali Yang, 2022).
Catalysis and Organic Synthesis
Research on catalyst-free multi-component cascade C–H-functionalization in water using molecular oxygen to synthesize 1,3-oxazines has shown the application of naphthol derivatives in organic synthesis. This method, reported by Deb et al. (2017), highlights the compound's role in facilitating environmentally friendly and efficient synthesis processes (Mohit L. Deb, Choitanya Dev Pegu, Paran J. Borpatra, Prakash J. Saikia, P. Baruah, 2017).
Properties
IUPAC Name |
3-naphthalen-1-yloxy-N-(1-phenylethyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.C2H2O4/c1-17(18-9-3-2-4-10-18)22-15-8-16-23-21-14-7-12-19-11-5-6-13-20(19)21;3-1(4)2(5)6/h2-7,9-14,17,22H,8,15-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMNXSCBQGURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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